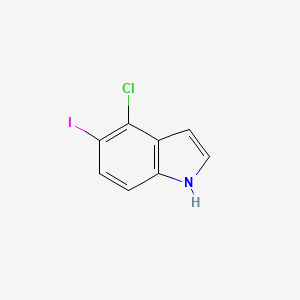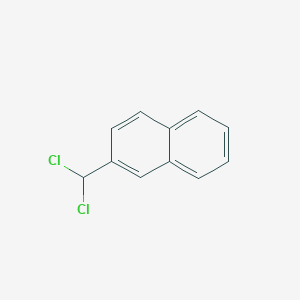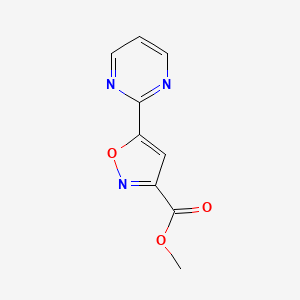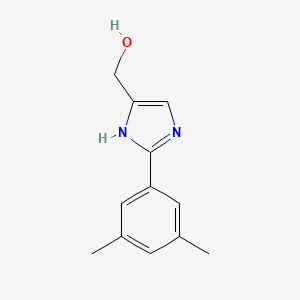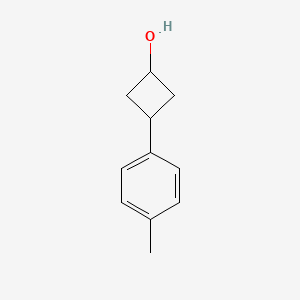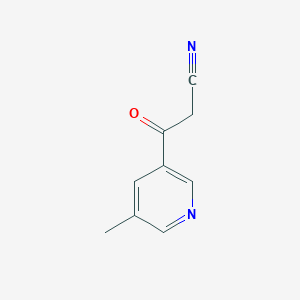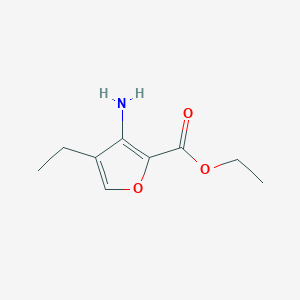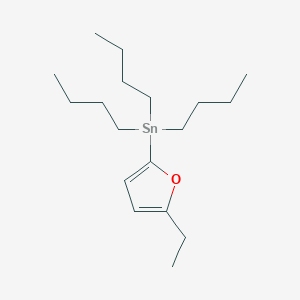![molecular formula C20H22N4OS B13693381 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide](/img/structure/B13693381.png)
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide is a complex organic compound that features a benzimidazole and pyridine moiety linked via a thioether bond to a cyclohexylacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of the Pyridine Moiety: Pyridine derivatives can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Thioether Linkage Formation: The benzimidazole and pyridine moieties are linked via a thioether bond, typically using thiolating agents such as thiourea or Lawesson’s reagent.
Cyclohexylacetamide Formation: The final step involves the acylation of the thioether-linked benzimidazole-pyridine intermediate with cyclohexylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反应分析
Types of Reactions
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole or pyridine derivatives.
Substitution: Various substituted benzimidazole or pyridine derivatives.
科学研究应用
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Industrial Chemistry: It can serve as a corrosion inhibitor or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide depends on its specific application:
Biological Activity: The compound may interact with various enzymes or receptors, inhibiting or activating their function. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to anticancer or antimicrobial effects.
Corrosion Inhibition: The compound can adsorb onto metal surfaces, forming a protective film that prevents corrosion.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and have similar biological activities.
Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide (vitamin B3) share the pyridine core and have various biological roles.
Uniqueness
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide is unique due to its combination of benzimidazole and pyridine moieties linked via a thioether bond, which imparts distinct chemical and biological properties not found in simpler benzimidazole or pyridine derivatives.
属性
分子式 |
C20H22N4OS |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-cyclohexylacetamide |
InChI |
InChI=1S/C20H22N4OS/c25-18(22-14-7-2-1-3-8-14)13-26-20-15(9-6-12-21-20)19-23-16-10-4-5-11-17(16)24-19/h4-6,9-12,14H,1-3,7-8,13H2,(H,22,25)(H,23,24) |
InChI 键 |
KROWDBYHCLMENI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


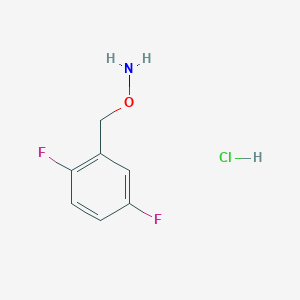
![Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid](/img/structure/B13693305.png)
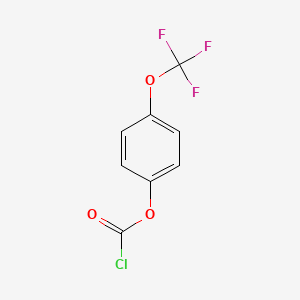
![2-Amino-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13693319.png)
![O-[(4-Methoxy-3,5-dimethyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13693323.png)
